Einecs 299-116-4
Description
Properties
CAS No. |
93856-83-8 |
|---|---|
Molecular Formula |
C24H36Br2N4O10S2 |
Molecular Weight |
764.5 g/mol |
IUPAC Name |
3-bromo-4-[6-(2-bromo-4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C20H24Br2N4O2.2C2H6O4S/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22;2*3-1-2-7(4,5)6/h5-8,11-12H,1-4,9-10H2,(H3,23,24)(H3,25,26);2*3H,1-2H2,(H,4,5,6) |
InChI Key |
LPAKTWBFZQIVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Dibromohexamidine Isethionate involves the reaction of 2-hydroxyethanesulphonic acid with 4,4’-[hexane-1,6-diylbis(oxy)]bis[3-bromobenzenecarboxamidine] in a 2:1 ratio . The synthetic route typically requires controlled reaction conditions to ensure the stability and purity of the final product. Industrial production methods focus on optimizing yield and minimizing impurities through precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Dibromohexamidine Isethionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine atoms in the compound, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in Dibromohexamidine Isethionate can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromohexamidine Isethionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial growth inhibition.
Mechanism of Action
The mechanism of action of Dibromohexamidine Isethionate involves the inhibition of microbial growth by interfering with the cellular processes of microorganisms. The compound targets the cell membrane and disrupts its integrity, leading to cell lysis and death. This antimicrobial action is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic formulations .
Comparison with Similar Compounds
Dibromohexamidine Isethionate can be compared with other similar organohalogen compounds used as preservatives, such as:
Chlorhexidine: Another antimicrobial agent used in both medical and cosmetic products. While Chlorhexidine is effective against a wide range of microorganisms, Dibromohexamidine Isethionate is specifically formulated for cosmetic use.
Triclosan: A widely used antimicrobial agent in personal care products. concerns about its environmental impact and potential for resistance have led to a decline in its use compared to Dibromohexamidine Isethionate.
Methylisothiazolinone: A preservative used in cosmetics and household products.
Dibromohexamidine Isethionate stands out due to its specific formulation for cosmetic use, its broad-spectrum antimicrobial activity, and its relatively low potential for causing allergic reactions.
Biological Activity
Introduction
Einecs 299-116-4, also known as 1,2-benzenedicarboxylic acid, diethyl ester, is a compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of the biological effects, toxicological data, and relevant case studies associated with this compound.
Chemical Identification:
- Name: Diethyl phthalate
- EINECS Number: 299-116-4
- CAS Number: 84-66-2
Molecular Structure:
Diethyl phthalate is an ester of phthalic acid and ethanol, characterized by the following chemical structure:
Toxicological Profile
Diethyl phthalate is known for its toxicity and potential carcinogenic effects. Key findings include:
- Acute Toxicity: It is classified as fatal if inhaled and toxic if swallowed. Symptoms of exposure can include dizziness, headaches, and respiratory issues .
- Chronic Effects: Long-term exposure may lead to organ damage and has been linked to cancer risk through inhalation .
Research indicates that diethyl phthalate may disrupt endocrine function by mimicking hormones, which can lead to reproductive toxicity. It has been shown to affect the development of reproductive organs in animal studies.
Case Studies
-
Reproductive Toxicity in Rodents:
A study demonstrated that exposure to diethyl phthalate resulted in reduced fertility rates and altered reproductive organ development in male rats. The findings suggest that this compound may interfere with testosterone production . -
Endocrine Disruption:
Another investigation highlighted the endocrine-disrupting properties of diethyl phthalate, noting its ability to bind to androgen receptors and disrupt normal hormonal signaling pathways. This was observed in both in vitro and in vivo models .
Regulatory Status
Diethyl phthalate is subject to stringent regulations due to its toxicological profile. The European Chemicals Agency (ECHA) has classified it under various regulatory frameworks aimed at minimizing human exposure and environmental impact .
Summary of Biological Effects
| Effect Type | Description |
|---|---|
| Acute Toxicity | Fatal if inhaled; toxic upon ingestion |
| Chronic Toxicity | Potential carcinogen; causes organ damage with prolonged exposure |
| Endocrine Disruption | Mimics hormones; affects reproductive health |
| Reproductive Toxicity | Reduced fertility; altered development of reproductive organs in studies |
Q & A
Advanced Research Question: How can researchers resolve discrepancies in crystallographic data for this compound reported across studies?
Methodological Answer:
- Data Triangulation: Compare diffraction patterns from multiple labs and assess systematic errors (e.g., beamline calibration, temperature fluctuations) .
- Computational Validation: Use density functional theory (DFT) to simulate expected bond lengths/angles and compare with experimental results .
- Statistical Analysis: Apply R-factors and goodness-of-fit metrics to evaluate model reliability. Publish raw diffraction data to enable peer validation .
Basic Research Question: What experimental designs are suitable for assessing the compound’s stability under varying environmental conditions?
Methodological Answer:
- Controlled Stress Testing: Design accelerated degradation studies (e.g., elevated temperature, humidity) with time-series sampling. Use HPLC to quantify degradation products and calculate rate constants .
- Variable Isolation: Test one environmental factor (e.g., pH) at a time while controlling others. Include negative controls (e.g., inert atmosphere) to distinguish oxidative vs. hydrolytic pathways .
Advanced Research Question: How can conflicting stability data from independent studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from published studies, accounting for methodological differences (e.g., buffer composition, instrument sensitivity). Use weighted regression to identify trends .
- Sensitivity Analysis: Quantify the impact of variables (e.g., light exposure duration) using ANOVA or multivariate analysis. Report confidence intervals for degradation rates .
Basic Research Question: What are the best practices for evaluating the compound’s biological activity in vitro?
Methodological Answer:
- Assay Selection: Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls. Validate assay conditions (e.g., cell line viability, incubation time) via pilot studies .
- Dose-Response Curves: Generate IC50 values using non-linear regression models (e.g., four-parameter logistic curve). Include error bars from triplicate experiments .
Advanced Research Question: How should researchers address inconsistencies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Modeling: Incorporate bioavailability and metabolic conversion data to reconcile in vitro potency with in vivo outcomes. Use compartmental models to predict tissue-specific concentrations .
- Transcriptomic Profiling: Compare gene expression changes in vitro vs. in vivo models to identify confounding factors (e.g., immune response modulation) .
Basic Research Question: What statistical approaches are essential for analyzing dose-dependent effects of this compound?
Methodological Answer:
Advanced Research Question: How can machine learning enhance predictive modeling of the compound’s structure-activity relationships?
Methodological Answer:
- Feature Engineering: Use molecular descriptors (e.g., logP, polar surface area) as input variables. Validate models via k-fold cross-validation .
- Model Interpretability: Apply SHAP (SHapley Additive exPlanations) values to highlight key structural contributors to activity. Compare with QSAR literature .
Basic Research Question: What protocols ensure ethical and reproducible synthesis of this compound?
Methodological Answer:
- SOP Documentation: Publish step-by-step synthesis protocols with reaction yields, purification methods (e.g., column chromatography gradients), and characterization data .
- Reagent Traceability: Source chemicals from vendors with batch-specific certificates of analysis. Report lot numbers for critical reagents .
Advanced Research Question: How can researchers optimize synthetic routes to improve scalability without compromising purity?
Methodological Answer:
- Green Chemistry Metrics: Calculate E-factors (waste-to-product ratio) and atom economy for each route. Use flow chemistry to enhance reproducibility and reduce solvent waste .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction intermediates and optimize reaction termination points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
